molecular formula C32H31F3N2O2 B11487142 2-(3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-1,3-bis(4-methylphenyl)imidazolidine CAS No. 936074-78-1

2-(3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-1,3-bis(4-methylphenyl)imidazolidine

Cat. No.: B11487142
CAS No.: 936074-78-1
M. Wt: 532.6 g/mol
InChI Key: SBDBZQHHUHBPNV-UHFFFAOYSA-N
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Description

2-(3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-1,3-bis(4-methylphenyl)imidazolidine is a complex organic compound characterized by the presence of multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-1,3-bis(4-methylphenyl)imidazolidine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-1,3-bis(4-methylphenyl)imidazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at positions activated by the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-1,3-bis(4-methylphenyl)imidazolidine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-1,3-bis(4-methylphenyl)imidazolidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-1,3-bis(4-methylphenyl)imidazolidine is unique due to its combination of functional groups and aromatic rings, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions with various molecular targets.

Biological Activity

The compound 2-(3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-1,3-bis(4-methylphenyl)imidazolidine is an imidazolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antitumor and antimicrobial properties, and discusses structure-activity relationships (SAR) based on recent studies.

  • Molecular Formula : C19H13F3N2O2
  • Molecular Weight : 358.31 g/mol
  • CAS Number : 398131-33-4

Biological Activity Overview

The biological activity of this compound has been explored through various in vitro and in vivo studies. Key areas of focus include:

  • Antitumor Activity
    • Studies have indicated that derivatives similar to this compound exhibit significant antitumor properties. For example, compounds structurally related to imidazolidines have shown effectiveness against a range of cancer cell lines, including Mia PaCa-2 and PANC-1 .
    • The structure-activity relationship (SAR) studies suggest that modifications in the side chains can enhance potency against specific cancer types. For instance, certain imidazolidine derivatives demonstrated higher cytotoxicity compared to standard chemotherapeutic agents like etoposide .
  • Antimicrobial Activity
    • Preliminary investigations into the antimicrobial properties of this compound indicate potential effectiveness against various bacterial strains. In particular, compounds with similar structural motifs have shown activity against Staphylococcus aureus and Escherichia coli .
    • The disk diffusion method has been employed to assess antimicrobial efficacy, revealing that certain derivatives exhibit broad-spectrum antibacterial activity at minimal inhibitory concentrations (MIC) as low as 15.62 µg/mL .

Antitumor Studies

A notable study synthesized a series of imidazolidine derivatives and evaluated their cytotoxic effects on human tumor cell lines. Among these, the compound with a trifluoromethyl group displayed enhanced activity against several cancer types, supporting the hypothesis that fluorinated substituents can improve biological efficacy due to their electronic properties .

Antimicrobial Studies

In another study focusing on the antimicrobial potential of related compounds, it was found that the introduction of methoxy and trifluoromethyl groups significantly affected the antimicrobial profile. The findings suggested that such modifications could lead to increased membrane permeability in bacterial cells, enhancing the compound's effectiveness .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

  • Trifluoromethyl Substitution : Enhances lipophilicity and may improve cellular uptake.
  • Methoxy Group : Contributes to increased electron density on the aromatic ring, potentially enhancing binding affinity to biological targets.
  • Imidazolidine Core : Serves as a versatile scaffold for further derivatization aimed at optimizing biological activity.

Properties

CAS No.

936074-78-1

Molecular Formula

C32H31F3N2O2

Molecular Weight

532.6 g/mol

IUPAC Name

2-[3-methoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]-1,3-bis(4-methylphenyl)imidazolidine

InChI

InChI=1S/C32H31F3N2O2/c1-22-7-12-27(13-8-22)36-17-18-37(28-14-9-23(2)10-15-28)31(36)25-11-16-29(30(20-25)38-3)39-21-24-5-4-6-26(19-24)32(33,34)35/h4-16,19-20,31H,17-18,21H2,1-3H3

InChI Key

SBDBZQHHUHBPNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(C2C3=CC(=C(C=C3)OCC4=CC(=CC=C4)C(F)(F)F)OC)C5=CC=C(C=C5)C

Origin of Product

United States

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